molecular formula C7H5FN2O5 B1407923 2,4-Dinitro-5-fluoroanisole CAS No. 394-18-3

2,4-Dinitro-5-fluoroanisole

Cat. No. B1407923
CAS RN: 394-18-3
M. Wt: 216.12 g/mol
InChI Key: BKYHMDNLFGUECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitro-5-fluoroanisole , also known by its chemical formula C6H4FN3O4 , is a yellowish to pale yellow powder or crystalline substance. It falls under the category of nitroanilines and is commonly abbreviated as DNFA .


Physical And Chemical Properties Analysis

  • Safety Hazards : The compound is toxic if ingested, inhaled, or in contact with skin or eyes. Proper protective measures are crucial when handling it .

Scientific Research Applications

Photoaffinity Labeling of Proteins

2,4-Dinitro-5-fluoroanisole has been utilized in the field of biochemistry for photoaffinity labeling of proteins. Wilson et al. (1975) identified a derivative, 2,4-dinitro-5-fluorophenylazide, as effective for modifying free amine groups in proteins, even those in active enzymes. This derivative acts as a photoaffinity label, which upon exposure to light generates a highly reactive aryl nitrene that covalently bonds to its immediate environment, making it useful for studying protein structures and interactions (Wilson et al., 1975).

Determination of Protein Structure

In another application, Ratney et al. (1967) demonstrated the use of 2,4-dinitro-5-fluoroaniline, a compound closely related to 2,4-dinitro-5-fluoroanisole, in the micro-scale determination of protein structure. By reacting with amino acids and proteins, this compound facilitated the identification of N-terminal amino acids in proteins, contributing significantly to protein sequencing and structural analysis (Ratney et al., 1967).

Environmental Biodegradation

Karthikeyan & Spain (2016) explored the biodegradation of 2,4-dinitroanisole (DNAN), a compound structurally similar to 2,4-dinitro-5-fluoroanisole, focusing on its environmental fate. They identified a Nocardioides strain capable of mineralizing DNAN, suggesting potential applications in bioremediation and waste treatment, particularly for insensitive munitions containing DNAN (Karthikeyan & Spain, 2016).

Microbial Toxicity Studies

Research by Liang et al. (2013) on 2,4-dinitroanisole (DNAN) provided insights into the microbial toxicity of this compound and its metabolites. This research is crucial for understanding the environmental impact of such compounds and guiding safe usage and disposal practices (Liang et al., 2013).

Reactivity and Transformation Studies

Studies by Katsoulos et al. (1991) and others have explored the chemical reactivity and transformation of fluoroanisoles, including 2,4-dinitro-5-fluoroanisole. These studies contribute to a deeper understanding of the chemical properties and potential reactions of this compound, which is vital for its effective and safe application in various fields (Katsoulos et al., 1991).

Safety and Hazards

  • Safety Precautions :
    • Store in a well-ventilated area and keep containers tightly sealed .

properties

IUPAC Name

1-fluoro-5-methoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHMDNLFGUECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitro-5-fluoroanisole

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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